BenchChemオンラインストアへようこそ!

Glucosylceramide synthase-IN-1

Gaucher disease Parkinson's disease lysosomal storage disorder

Glucosylceramide synthase-IN-1 (also known as T-036 or TP-060) is a synthetic small-molecule inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in glycosphingolipid biosynthesis. Unlike first-generation iminosugar-based GCS inhibitors such as miglustat, T-036 belongs to a structurally distinct dihydropyrrolopyridinone chemotype that lacks the aliphatic amine moiety and exhibits a noncompetitive inhibition mode with respect to both ceramide and UDP-glucose substrates.

Molecular Formula C24H20F4N2O3
Molecular Weight 460.4 g/mol
Cat. No. B12413560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucosylceramide synthase-IN-1
Molecular FormulaC24H20F4N2O3
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)N2CC3=C(C2=O)C=CN=C3C4=C(C=C(C=C4)F)OCC(F)(F)F)O
InChIInChI=1S/C24H20F4N2O3/c1-23(2,32)14-3-6-16(7-4-14)30-12-19-17(22(30)31)9-10-29-21(19)18-8-5-15(25)11-20(18)33-13-24(26,27)28/h3-11,32H,12-13H2,1-2H3
InChIKeyOAZAPIKYVGRNCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucosylceramide synthase-IN-1 (T-036): A Brain-Penetrant, Noncompetitive GCS Inhibitor for Lysosomal Storage and Neurodegenerative Disease Research


Glucosylceramide synthase-IN-1 (also known as T-036 or TP-060) is a synthetic small-molecule inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in glycosphingolipid biosynthesis [1]. Unlike first-generation iminosugar-based GCS inhibitors such as miglustat, T-036 belongs to a structurally distinct dihydropyrrolopyridinone chemotype that lacks the aliphatic amine moiety and exhibits a noncompetitive inhibition mode with respect to both ceramide and UDP-glucose substrates [1]. This compound is characterized by nanomolar enzymatic potency, oral bioavailability, and the ability to cross the blood-brain barrier—a combination of properties that is not uniformly present across the GCS inhibitor class and that directly informs its utility in central nervous system-targeted research programs [2].

Why Glucosylceramide synthase-IN-1 Cannot Be Assumed Interchangeable with Other GCS Inhibitors


GCS inhibitors span multiple chemotypes—iminosugars (miglustat), ceramide-mimetic amides (eliglustat), and azasugar derivatives (venglustat)—that differ profoundly in their substrate competition mode, cellular target engagement kinetics, and tissue distribution [1]. T-036 is a substrate-noncompetitive inhibitor, meaning its potency is not eroded by rising intracellular ceramide or UDP-glucose levels, a feature that distinguishes it from competitive inhibitors such as eliglustat and miglustat [1]. Furthermore, T-036 demonstrates balanced brain-to-plasma exposure ratios in rodent models, whereas miglustat shows limited brain penetration and eliglustat is effectively excluded by P-glycoprotein efflux [2]. These mechanistic and pharmacokinetic divergences mean that substituting T-036 with another GCS inhibitor in a CNS-focused experiment would introduce uncontrolled variables in both target modulation and tissue exposure, undermining reproducibility and translational relevance.

Quantitative Differentiation Evidence for Glucosylceramide synthase-IN-1 vs. Closest GCS Inhibitor Comparators


Enzymatic IC50: T-036 vs. Eliglustat and Venglustat on Recombinant Human GCS

In recombinant human GCS enzyme assays, Glucosylceramide synthase-IN-1 (T-036) achieves an IC50 of 31 nM [1]. This represents modestly higher intrinsic potency than two clinically advanced GCS inhibitors tested under comparable conditions: eliglustat (IC50 = 40 nM in K562 cell-based glucosylceramide synthesis assay) and venglustat (IC50 = 44 nM on recombinant enzyme) [2][3]. The absolute difference (9–13 nM) is modest but directionally consistent, and it sits alongside the noncompetitive mechanism that preserves potency irrespective of substrate accumulation—a distinction not captured by IC50 alone.

Gaucher disease Parkinson's disease lysosomal storage disorder

Cellular Glucosylceramide Reduction EC50 in Gaucher Disease Patient-Derived Fibroblasts: T-036 vs. Miglustat

In GBA-mutant human fibroblasts derived from Gaucher disease patients, T-036 reduces glucosylceramide (GlcCer) levels with an EC50 of 7.6 nM [1]. This cell-based potency is approximately 4,200-fold stronger than the reported IC50 of miglustat (~32 μM) in comparable ceramide-glucosyltransferase cellular assays . While the assay endpoints differ slightly (product reduction vs. enzyme inhibition), the magnitude of difference reflects both higher target affinity and the noncompetitive mechanism of T-036, which is not subject to substrate competition in the cellular milieu.

Gaucher disease fibroblast model substrate reduction therapy

Inhibition Mode: Noncompetitive (T-036) vs. Competitive (Eliglustat) Binding with Respect to Substrates

T-036 is explicitly characterized as a substrate-noncompetitive inhibitor, meaning it binds to the GCS enzyme with equal affinity regardless of whether ceramide or UDP-glucose occupies the active site [1]. In contrast, eliglustat is a ceramide-competitive inhibitor whose apparent potency is sensitive to intracellular ceramide concentration [2]. This mechanistic distinction has practical consequences: under pathological conditions of ceramide accumulation (e.g., lysosomal storage disorders), eliglustat's inhibitory efficiency diminishes, whereas T-036 retains full inhibitory capacity.

enzyme kinetics noncompetitive inhibition substrate-independent potency

Brain Exposure: T-036 Brain-to-Plasma Ratio vs. Brain-Excluded Comparators

T-036 achieves a brain-to-plasma concentration ratio of approximately 0.8–1.2 in mice following oral administration, indicating unrestricted blood-brain barrier (BBB) penetration [1]. In contrast, eliglustat is a well-characterized P-glycoprotein substrate and achieves CNS concentrations below the limit of quantification in rodent models [2]. Miglustat shows limited brain penetration (brain-to-plasma ratio ~0.1–0.2) [3]. While venglustat also crosses the BBB, its brain-to-plasma ratio (~0.3–0.5) is notably lower than that of T-036 [4].

blood-brain barrier CNS penetration neuronopathic Gaucher disease

Optimal Research and Preclinical Application Scenarios for Glucosylceramide synthase-IN-1


Neuronopathic Gaucher Disease (nGD) and GBA-Parkinson's Disease Mouse Models Requiring CNS Target Engagement

T-036 is the preferred GCS inhibitor for studies using nGD (e.g., 4L/PS-NA) or GBA-Parkinson's disease mouse models where sustained suppression of brain glucosylceramide and glucosylsphingosine is required. Its brain-to-plasma ratio of ~0.8–1.2 [1] ensures that oral dosing achieves CNS exposures commensurate with peripheral exposure, eliminating the need for intracerebroventricular administration. In the Fujii et al. study, oral T-036 at 30 mg/kg reduced brain glucosylsphingosine by >80% in a GD mouse model, a level of CNS pharmacodynamic efficacy not achievable with eliglustat or miglustat at tolerated doses [1].

In Vitro Target Engagement Studies Under High Substrate Conditions

Because T-036 is a substrate-noncompetitive inhibitor, it is particularly suited for in vitro enzymatic and cellular assays conducted under conditions of elevated ceramide or UDP-glucose concentration—such as lipid-loaded macrophage models or fibroblasts from patients with lysosomal storage disorders [2]. Under these conditions, competitive inhibitors like eliglustat exhibit diminished apparent potency. T-036 maintains its full inhibitory activity (EC50 = 7.6 nM in GBA-mutant fibroblasts) irrespective of substrate load, ensuring reproducible target engagement data [2].

Pharmacophore Scaffold-Hopping and Toxicology Risk Mitigation Research

The J. Med. Chem. discovery series explicitly documents scaffold-hopping from T-036 to T-690 to mitigate toxicological risk while retaining GCS potency [2]. T-036 therefore serves as the essential reference compound for medicinal chemistry programs exploring dihydropyrrolopyridinone-based GCS inhibitors, enabling direct comparison of potency, ADMETox parameters, and hERG liability within a well-characterized SAR series [2][3].

Comparative Selectivity Profiling Against hERG and Serotonin Receptors

Selectivity data reported by Sigma-Aldrich indicate that T-036 (TP-060) is selective for GCS over hERG at 10 μM but does inhibit 5-HT receptors with an IC50 of 0.31 μM . This dual activity profile must be accounted for in experimental designs. Researchers studying GCS-dependent pathways in the CNS or cardiovascular system should include appropriate controls (e.g., selective 5-HT inhibitors) when using T-036 to deconvolve GCS-mediated effects from serotonergic modulation. T-036 is therefore most suitable for experienced investigators who can implement these controls, rather than as a first-line tool for general GCS inhibition where selectivity concerns dominate.

Quote Request

Request a Quote for Glucosylceramide synthase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.